2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol
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Overview
Description
2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.296 g/mol . This compound is known for its unique structure, which includes a methoxy group, a pyridinyl group, and a benzenol group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol typically involves several steps, including the formation of the pyridinyl group and its subsequent attachment to the benzenol structure. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the pyridinyl group: This can be achieved through various organic synthesis techniques, such as the Suzuki-Miyaura coupling reaction.
Attachment to the benzenol structure: This step often involves the use of reagents like boron reagents and specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol can be compared with other similar compounds, such as:
2-Methoxy-6-phenyl-pyridine: This compound has a similar pyridinyl group but lacks the methoxy and benzenol groups, making it less versatile in certain reactions.
2-Methyl-6-phenyl-pyridine: This compound also shares the pyridinyl group but differs in its substitution pattern, affecting its reactivity and applications.
Properties
IUPAC Name |
2-methoxy-6-[[(5-methylpyridin-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-7-13(15-8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-8,17H,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJGDVUIMLRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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